molecular formula C12H12N2O3 B1298831 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid CAS No. 56545-54-1

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid

Cat. No. B1298831
CAS RN: 56545-54-1
M. Wt: 232.23 g/mol
InChI Key: SLTGVGIKYCMSKR-UHFFFAOYSA-N
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Description

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid is a compound that can be associated with the broader class of indole derivatives, which are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, properties, and applications of structurally related indole derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired selectivity and yield. For example, the synthesis of a cyclohexene derivative of GS4104, which is structurally related to indole derivatives, was achieved using L-serine as a starting material, with ring-closing metathesis and diastereoselective Grignard reactions as key steps . Similarly, the synthesis of various 3-substituted indoles was accomplished through a carboxylic acid-catalyzed three-component aza-Friedel-Crafts reaction in water, demonstrating an efficient method for introducing substituents at the 3-position of the indole ring .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of an indole ring, which can be further modified with various functional groups. The papers discuss the structural analysis of related compounds using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the absolute configurations of key intermediates in the synthesis of a cyclohexene derivative were confirmed by two-dimensional NMR studies . These techniques are crucial for determining the stereochemistry and conformation of the molecules, which are important for their biological activity.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and application in drug design. The papers describe reactions such as acetylation, which can be regioselective, leading to specific acetylated products . The reactivity of these compounds can vary significantly depending on their substitution pattern, as seen in the differing susceptibility to acetylation between methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate and its derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The papers provide information on the properties of related compounds, which were studied using techniques like HPLC, GC-MS, and FTIR spectroscopy . These properties are important for the practical application of these compounds, including their use as pharmaceuticals or research tools.

Scientific Research Applications

Novel Research Tools in Plant Hormone Studies

Indole-3-acetic acid, a crucial hormone in plants and an essential metabolite in humans, animals, and microorganisms, has seen innovative applications in research tools through its derivatives, specifically 5- and 6-(2-aminoethyl)-derivatives. These derivatives enable the design of immobilized and carrier-linked forms of indole-3-acetic acid, along with its conjugates with biochemical tags or biocompatible molecular probes, enhancing research flexibility and specificity in hormone-related studies (Ilić et al., 2005).

Advances in Heterocyclic Chemistry

The synthesis of novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid showcases the compound's utility in creating new heterocyclic molecules. These molecules, which are synthesized under high-temperature conditions with polyphosphoric acid as a catalyst, extend the chemical diversity of indole derivatives and open new avenues for chemical research and potential therapeutic applications (Wang et al., 2016).

Immunotropic Activity Exploration

Amides of 5-acylamino-3-methyl-4-isothiazolecarboxylic acid, featuring acetylamino or benzoylamino groups, demonstrate immunotropic activity. This area of research highlights the potential of 3-acetylamino-5-methyl-1H-indole-2-carboxylic acid derivatives in modulating immune responses, offering a promising path for developing novel immunotherapeutic agents (Lipnicka et al., 2005).

Fluorescent Probes Development

The creation of new 3-arylindole-2-carboxylates using β,β-diaryldehydroamino acids demonstrates the potential of indole derivatives as fluorescent probes. These compounds exhibit varying fluorescent quantum yields based on their substitution patterns and solvent environments, highlighting their application in developing sensitive and selective fluorescent markers for biological and chemical studies (Queiroz et al., 2007).

properties

IUPAC Name

3-acetamido-5-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-6-3-4-9-8(5-6)10(13-7(2)15)11(14-9)12(16)17/h3-5,14H,1-2H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTGVGIKYCMSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355666
Record name 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56545-54-1
Record name 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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